N-Acetyl-D,L-homotryptophan

Descripción general

Descripción

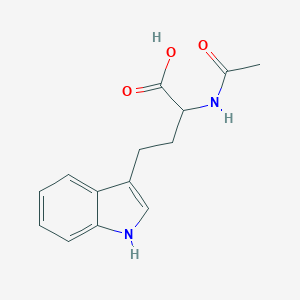

N-Acetyl-D,L-homotryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the addition of an acetyl group to the nitrogen atom of the tryptophan molecule. This compound has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acetyl-D,L-homotryptophan can be synthesized through several methods. One common approach involves the acetylation of D,L-homotryptophan using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-D,L-homotryptophan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, D,L-homotryptophan.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: D,L-homotryptophan.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action

N-Acetyl-D,L-homotryptophan exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. Studies have shown that N-acetyl-L-tryptophan (a stereoisomer) can inhibit mitochondrial dysfunction and apoptosis, which are critical in the pathogenesis of ALS. It acts by inhibiting the release of cytochrome c from mitochondria and reducing oxidative stress, thereby protecting neuronal cells from death .

Case Studies

- Amyotrophic Lateral Sclerosis (ALS) : Research demonstrated that N-acetyl-L-tryptophan significantly reduces cell death in NSC-34 motor neuron-like cells and primary motor neurons. It was found to inhibit apoptotic pathways and restore proteasomal activity, indicating its potential as a therapeutic agent for ALS .

- Parkinson's Disease : Preliminary studies involving acetyl-DL-leucine (closely related to this compound) reported halting disease progression in patients with REM Sleep Behavior Disorder, a prodromal stage of Parkinson's disease. Significant improvements were noted in dopamine transporter imaging and metabolic patterns associated with Parkinson's disease after treatment .

Drug Delivery Systems

This compound is utilized in biomedical applications as a component in drug delivery systems. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for targeted drug delivery to the central nervous system (CNS).

Applications

- Contrast Imaging : It is used as an additive in protein microbubbles for contrast imaging techniques, enhancing the visibility of tissues during diagnostic procedures .

- Targeted Drug Delivery : The compound facilitates the delivery of therapeutic agents across the BBB, improving their efficacy in treating CNS disorders .

Stabilizer in Biopharmaceuticals

This compound serves as a stabilizing agent in various protein formulations. Its role is crucial in preventing oxidative degradation of proteins, thereby maintaining their functional integrity.

Research Findings

- Protein Stability : Studies have indicated that N-acetyltryptophan can stabilize human serum albumin solutions, preventing oxidative damage during storage and use . This stabilization is essential for ensuring the efficacy of biopharmaceutical products.

Metabolomic Profiling

Recent metabolomic studies have highlighted the potential of this compound as a biomarker for certain conditions. For instance, lower levels of this compound were identified in breast cancer fluid samples compared to controls, suggesting its utility in cancer diagnostics .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-Acetyl-D,L-homotryptophan involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical processes. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, thereby exerting its effects .

Comparación Con Compuestos Similares

- N-Acetyl-D-tryptophan

- D,L-Homotryptophan

- N-Acetyl-L-tryptophan

Comparison: N-Acetyl-D,L-homotryptophan is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific research applications .

Actividad Biológica

N-Acetyl-D,L-homotryptophan (CAS 205813-00-9) is a synthetic derivative of the amino acid tryptophan, notable for its potential biological activities. This compound has garnered attention in various fields, including immunology and neurobiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on immune modulation, and neuroprotective properties, supported by relevant data and case studies.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

- T Cell Receptor Modulation : Recent studies have indicated that this compound interacts with the T Cell Receptor (TCR) complex, specifically targeting the Cβ-FG loop. This interaction influences T-cell signaling pathways and cytokine production, suggesting a role in modulating immune responses .

- Neuroprotective Effects : Research has demonstrated that this compound may offer neuroprotective benefits similar to its isomer N-acetyl-L-tryptophan (L-NAT). While L-NAT has shown efficacy in protecting motor neurons from degeneration linked to conditions like amyotrophic lateral sclerosis (ALS), the specific neuroprotective effects of D,L-homotryptophan require further investigation .

Immune Modulation

This compound has been shown to affect cytokine production significantly. In an experimental setup involving T-cell assays, it was noted that:

- IL-2 Production : The presence of D,L-homotryptophan significantly reduced IL-2 levels compared to controls (p = 0.0001).

- TGF-β and IFN-γ Levels : The compound also influenced the production of TGF-β and IFN-γ, indicating its role in immune modulation .

| Compound | IL-2 Production | TGF-β Production | IFN-γ Production |

|---|---|---|---|

| This compound | Decreased | Increased | Increased |

| Control | Baseline | Baseline | Baseline |

Neuroprotective Properties

While this compound's specific neuroprotective effects are less documented compared to L-NAT, it is hypothesized that similar pathways may be involved:

- Mitochondrial Protection : Like L-NAT, D,L-homotryptophan may inhibit mitochondrial dysfunction and apoptosis pathways.

- Inflammation Reduction : The compound might also modulate inflammatory responses in neural tissues.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-acetamido-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVGIHUGMJIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370639 | |

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205813-00-9 | |

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.